molecular formula C20H13FN2OS B2771333 4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 312756-09-5

4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2771333
CAS No.: 312756-09-5
M. Wt: 348.4
InChI Key: PFGLNAIANHLHRW-UHFFFAOYSA-N
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Description

4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a naphthalene ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom is incorporated via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the intermediate compound with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the aromatic rings can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(naphthalen-1-ylmethyl)benzamide
  • N-(naphthalen-1-yl)benzamide
  • 1-(4-fluorophenyl)-3-naphthalen-1-yl-urea

Uniqueness

4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

Chemical Structure and Properties

The compound features a fluorinated benzamide core linked to a thiazole moiety , which is known for its diverse biological activities. The presence of the naphthalene group may enhance its lipophilicity, potentially influencing its pharmacokinetic properties.

Anticancer Properties

Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Apoptosis Induction : Compounds containing thiazole rings can trigger apoptotic pathways in cancer cells, leading to increased cell death.
    • Cell Cycle Arrest : Some derivatives cause G2/M phase arrest, preventing cancer cells from dividing.

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria, yeasts, and molds. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • In Vitro Studies :
    • A study on thiazole derivatives demonstrated that they possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.
    • Another investigation highlighted the antimicrobial efficacy of thiazole-containing compounds against resistant bacterial strains.
  • In Vivo Studies :
    • Animal models have shown that thiazole derivatives can significantly reduce tumor growth compared to control groups, suggesting potential for therapeutic applications in oncology.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis; G2/M arrest
AntimicrobialInhibition of bacterial growth
CytotoxicityIC50 values in low micromolar range

Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
4-fluoro-N-(3-(2-fluorophenyl)-4-methyl-2-thienylidene)benzamideAnticancer1.30
KHG22394Antimicrobial10
Pifithrin-alphaApoptosis Inhibition5

Research Findings

Recent literature emphasizes the potential of thiazole derivatives in drug development due to their multifaceted biological activities. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring or the aromatic substituents can significantly affect potency and selectivity.

Properties

IUPAC Name

4-fluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-10-8-14(9-11-15)19(24)23-20-22-18(12-25-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGLNAIANHLHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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